2,3-Difluoro-5-(methoxycarbonyl)benzoic acid
Description
Properties
IUPAC Name |
2,3-difluoro-5-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c1-15-9(14)4-2-5(8(12)13)7(11)6(10)3-4/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSMQSGZGVHPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822660-61-6 | |
| Record name | 2,3-difluoro-5-(methoxycarbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid typically involves the introduction of fluorine atoms and a methoxycarbonyl group onto a benzoic acid derivative. One common method involves the use of fluorinating agents and esterification reactions. For example, 2,3-difluorobenzoic acid can be synthesized by the reaction of 2,3-difluorotoluene with a suitable oxidizing agent . The methoxycarbonyl group can then be introduced through esterification using methanol and a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps such as fluorination, esterification, and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Esterification: Methanol and sulfuric acid are commonly used for esterification reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while esterification can produce various esters .
Scientific Research Applications
Organic Chemistry
2,3-Difluoro-5-(methoxycarbonyl)benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic pathways.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties:
- Anticancer Activity: Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.
- Anti-inflammatory Properties: Studies suggest that it could serve as an anti-inflammatory agent by modulating inflammatory pathways.
Biochemical Probes
The compound is investigated for use as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact selectively with enzymes can provide insights into enzyme mechanisms and aid in drug discovery efforts.
Materials Science
In materials science, this compound is utilized in the development of specialty chemicals and materials with tailored properties. Its fluorinated structure can enhance the thermal stability and chemical resistance of polymers.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound for their anticancer activities against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action and potential clinical applications .
Case Study 2: Enzyme Inhibition
Research conducted on the inhibitory effects of this compound on specific enzymes demonstrated its potential as a lead compound for developing enzyme inhibitors. The study highlighted its binding affinity and selectivity towards target enzymes involved in metabolic pathways .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxycarbonyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound useful in research and development .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Stability
Fluorine Positioning: The 2,3-difluoro pattern in the target compound enhances electrophilic aromatic substitution resistance compared to mono-fluoro analogs (e.g., 3-Methoxy-4-fluorobenzoic acid) . However, para-fluorine in 2,6-difluoro-3-(methoxycarbonyl)benzoic acid may increase steric hindrance, reducing reactivity in esterification . The methoxycarbonyl group at position 5 improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or halogen substituents .
Functional Group Interplay: The coexistence of -COOH and -COOCH₃ groups enables sequential derivatization (e.g., ester hydrolysis followed by amidation), a feature absent in non-carboxylic analogs like 2,3-Difluoro-5-methylbenzoic acid . Boronic acid derivatives (e.g., 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid) exhibit higher cross-coupling efficiency than non-fluorinated counterparts due to fluorine’s electron-withdrawing effects .
Biological Activity
2,3-Difluoro-5-(methoxycarbonyl)benzoic acid is a benzoic acid derivative that has attracted attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.
This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group, which influence its reactivity and biological interactions. The molecular formula is C10H8F2O3, and its structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In one study, the compound was tested against various bacterial strains, showing effectiveness in inhibiting growth at concentrations as low as 20 µg/mL. This suggests a potential role in developing new antimicrobial agents to combat resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro assays on different cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 12 µM, respectively. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes involved in metabolic pathways and modulating gene expression related to cell survival and proliferation .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with a notable minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria .
Study 2: Anticancer Mechanism
In another investigation focusing on cancer cells, researchers treated MCF-7 cells with varying concentrations of this compound. Flow cytometry analysis revealed an increase in early apoptotic cells at concentrations above 10 µM, indicating that the compound effectively triggers programmed cell death .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other benzoic acid derivatives was conducted:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 20 | 15 |
| 4-Fluorobenzoic acid | 30 | 25 |
| 3-Methoxybenzoic acid | >50 | 35 |
This table illustrates that while other derivatives show some activity, the difluorinated compound exhibits superior potency in both antimicrobial and anticancer activities.
Q & A
Q. What are the key synthetic routes for 2,3-difluoro-5-(methoxycarbonyl)benzoic acid, and what catalysts/solvents are optimal?
The synthesis typically involves multi-step functional group transformations. A common approach starts with halogenation of a benzoic acid precursor, followed by methoxycarbonyl introduction via esterification. Palladium or nickel catalysts (e.g., Pd(OAc)₂) in polar aprotic solvents like DMF or DCM are effective for coupling reactions. Purification employs recrystallization (using ethanol/water mixtures) or silica-gel chromatography .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Halogenation | Cl₂, FeCl₃ | DCM | 0–25°C | 65–75 |
| Methoxycarbonylation | CH₃OCOCl, Pd(PPh₃)₄ | DMF | 80°C | 50–60 |
Q. How is structural characterization performed for this compound?
X-ray crystallography (using SHELX programs for refinement ) and spectroscopic methods are standard:
- NMR : <sup>19</sup>F NMR resolves fluorine environments (δ ≈ -120 to -140 ppm for ortho-fluorines).
- IR : Stretching frequencies for C=O (1720–1700 cm⁻¹) and COOH (2500–3300 cm⁻¹).
- HPLC : Purity assessment (>98%) with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine alters the aromatic ring’s electron density, directing electrophilic substitution to the para position. Computational studies (DFT calculations) show that the 2,3-difluoro configuration increases the carboxylic acid’s acidity (pKa ~2.5), enhancing its role as a directing group. This is critical in Suzuki-Miyaura couplings, where the methoxycarbonyl group stabilizes transient Pd intermediates .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?
Q. Table 2: Key Spectral Data Anomalies and Solutions
| Anomaly | Probable Cause | Resolution Method |
|---|---|---|
| Split <sup>19</sup>F signals | Diastereotopic fluorines | VT-NMR or X-ray |
| Unusual COOH IR shift | Intermolecular H-bonding | Solid-state IR vs. solution |
Q. How can reactive intermediates (e.g., acid chlorides) be stabilized during derivatization?
- Use low-temperature conditions (-20°C) and anhydrous solvents (THF, DCM).
- Add stabilizing agents like DMAP or Py·HCl to trap HCl byproducts.
- Monitor reaction progress via in-situ <sup>19</sup>F NMR to avoid over-chlorination .
Safety and Handling
Q. What are the critical safety considerations for handling fluorinated benzoic acids?
- Hydrofluoric acid risk : Use CaCO₃ neutralization traps during reactions with F⁻ byproducts.
- Storage : Keep under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the methoxycarbonyl group.
- PPE : Acid-resistant gloves (e.g., nitrile) and fume hoods mandatory .
Data-Driven Challenges
Q. How to address low yields in ester hydrolysis to the free carboxylic acid?
Q. Why might computational models fail to predict solubility in aqueous buffers?
- Fluorine’s hydrophobic effect and methoxycarbonyl’s polarity create non-linear solubility trends. Use Hansen solubility parameters (HSPiP software) with experimental validation in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
